1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea
Description
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea is a diarylurea derivative synthesized via microwave-assisted reaction of 1-chloro-3-isocyanatobenzene and 4-nitrobenzenamine . Its crystal structure reveals a nearly planar conformation, with a dihedral angle of 8.70° between the two aromatic rings. The molecule forms intermolecular N–H⋯O hydrogen bonds, creating a one-dimensional chain structure, and exhibits weak C–H⋯Cl interactions .
Properties
Molecular Formula |
C13H10ClN3O3 |
|---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C13H10ClN3O3/c14-9-4-3-5-10(8-9)15-13(18)16-11-6-1-2-7-12(11)17(19)20/h1-8H,(H2,15,16,18) |
InChI Key |
DSBMHROGLBNQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 2-nitroaniline in the presence of a suitable coupling agent. One common method is the use of carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the urea bond.
Reaction Conditions:
Reactants: 3-chloroaniline, 2-nitroaniline
Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 1-(3-Chlorophenyl)-3-(2-aminophenyl)urea
Substitution: Various substituted ureas depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 2-nitroaniline.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Diarylurea derivatives vary significantly in substituents, affecting electronic properties, steric hindrance, and bioactivity. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., NO2, CN, CF3) enhance hydrogen-bonding capacity and may improve binding to biological targets .
Physicochemical Properties
Melting points and molecular weights reflect stability and solubility:
Key Observations :
- Hydrogen-bonding capacity (e.g., nitro groups in the target compound) correlates with higher thermal stability .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound can be synthesized via microwave-assisted reactions between 3-chlorophenyl isocyanate and 2-nitroaniline, as demonstrated for structurally similar urea derivatives . Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to inert solvents like toluene.
- Catalysis : Triethylamine neutralizes HCl byproducts, improving yields .
- Reaction time/temperature : Microwave irradiation (1–5 minutes at 60–80°C) reduces side reactions compared to traditional reflux .
Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via ¹H/¹³C NMR (e.g., urea NH protons at δ 8.2–9.5 ppm) .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve stereoelectronic effects (e.g., planarity of aromatic rings and urea linkage) using orthorhombic space groups (e.g., P2₁2₁2₁) . Dihedral angles between substituents (e.g., 8.7° in 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea) inform conformational stability .
- FTIR : Urea carbonyl stretches (1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups .
- Mass spectrometry : Compare experimental m/z (e.g., [M+H]+ ≈ 306.04) with theoretical values to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions and stability of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea in biological systems?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) based on urea’s hydrogen-bonding capacity .
- DFT calculations : Analyze charge distribution (e.g., electron-withdrawing nitro group) to predict reactivity and tautomerization .
- MD simulations : Assess solvation effects in aqueous buffers (e.g., TIP3P water model) to study aggregation or degradation .
Q. What strategies address contradictions in biological activity data for urea derivatives with similar substituents?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-chloro vs. 4-chloro on phenyl rings) using IC₅₀ data from kinase inhibition assays .
- Meta-analysis : Reconcile divergent results (e.g., cytotoxicity vs. bacteriostatic activity) by normalizing experimental variables (cell lines, concentrations) .
- Bioprofiling : Use phenotypic screening (e.g., apoptosis markers) to distinguish target-specific effects from nonspecific toxicity .
Q. How do crystallographic insights guide the design of urea derivatives for enhanced biomolecular interactions?
Methodological Answer:
- Hydrogen-bond networks : Design derivatives with para-substituents (e.g., nitro groups) to strengthen NH⋯O interactions, as seen in crystal packing .
- Steric effects : Minimize clashes with hydrophobic protein pockets by adjusting methyl/chloro substituent positions .
- Co-crystallization : Co-crystallize with target enzymes (e.g., Raf-1) to map binding modes and refine substituent geometry .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly for urea derivatives with analogous structures?
Methodological Answer:
- Reagent purity : Impurities in isocyanates (e.g., 3-chlorophenyl isocyanate) reduce yields; pre-purify via distillation .
- Steric hindrance : Bulky substituents (e.g., 2-nitro vs. 4-nitro) slow reaction kinetics; optimize using microwave or high-pressure reactors .
- Byproduct formation : Competing urea oligomers form in anhydrous conditions; monitor via TLC and quench reactions at <90% conversion .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
